Tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This compound, in particular, is characterized by the presence of a tert-butyl group, a phenylethyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the piperazine ring.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors, thereby influencing cellular signaling and function.
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Comparison: Tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. The phenylethyl group can enhance the compound’s ability to interact with specific biological targets, making it a valuable intermediate in drug discovery and development.
Properties
Molecular Formula |
C17H26N2O2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-14(15-8-6-5-7-9-15)18-10-12-19(13-11-18)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3 |
InChI Key |
VHUZTMWZJJEDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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